![molecular formula C20H15BrO3 B11159408 4-(5-bromo-3-methyl-1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one](/img/structure/B11159408.png)
4-(5-bromo-3-methyl-1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one
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Overview
Description
4-(5-bromo-3-methyl-1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a bromine atom at the 5th position of the benzofuran ring, a methyl group at the 3rd position, and an ethyl group at the 6th position of the chromenone ring. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromo-3-methyl-1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of 3-methyl-1-benzofuran, followed by the introduction of the chromenone moiety through a series of condensation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential to monitor the reaction progress and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(5-bromo-3-methyl-1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the benzofuran ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium iodide (NaI) and silver nitrate (AgNO3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzofuran, including the target compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications in the structure of benzofuran derivatives can enhance their ability to induce apoptosis in cancer cells. Specifically, compounds similar to 4-(5-bromo-3-methyl-1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one have been tested for their efficacy against leukemia and other cancers, demonstrating promising results in reducing cell viability and inducing programmed cell death through mechanisms such as reactive oxygen species (ROS) generation and interleukin inhibition .
Antibacterial Properties
In addition to anticancer properties, this compound has shown potential antibacterial activity. The structural characteristics of benzofuran derivatives contribute to their interaction with bacterial enzymes or membranes, leading to inhibition of bacterial growth. Studies have reported significant antibacterial effects against both standard and clinical strains, making these compounds candidates for further development as antimicrobial agents .
Synthesis of Heterocyclic Compounds
The compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds. Its unique structural features allow it to participate in electrophilic aromatic substitution reactions, facilitating the introduction of diverse functional groups. This versatility is crucial for developing new drugs with tailored biological activities .
Photoluminescent Materials
Benzofuran derivatives have been explored for their photoluminescent properties, which can be harnessed in the development of optoelectronic materials. The incorporation of bromine atoms enhances the electronic properties of the chromenone structure, making it suitable for applications in organic light-emitting diodes (OLEDs) and other photonic devices .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(5-bromo-3-methyl-1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-(4-fluorobenzoyl)-3-methyl-1-benzofuran
- (5-bromo-3-methyl-1-benzofuran-2-yl)(4-fluorophenyl)methanone
- (5-bromo-3-methyl-2-benzofuranyl)(4-fluorophenyl)methanone
Uniqueness
4-(5-bromo-3-methyl-1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one is unique due to its specific substitution pattern and the presence of both benzofuran and chromenone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
The compound 4-(5-bromo-3-methyl-1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one , a derivative of coumarin, has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article synthesizes available research findings, highlighting the compound's biological activities, mechanisms, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
The compound is characterized by the following structural formula:
This structure includes a benzofuran moiety substituted with bromine and a coumarin backbone, which is known for its diverse biological properties. The synthesis of this compound involves multiple steps, including electrophilic substitution reactions that incorporate bromine into the benzofuran structure.
Anticancer Properties
Research has demonstrated that compounds similar to this compound exhibit significant anticancer activities. A study focusing on coumarin derivatives indicated that modifications at specific positions on the benzofuran ring can enhance cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
Key Findings:
- Cytotoxicity : The compound showed promising cytotoxic effects when tested against human cancer cell lines. For instance, derivatives with bromine substitution exhibited enhanced activity compared to their non-brominated counterparts .
- Mechanism of Action : The anticancer mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways. Specific studies suggest that these compounds can disrupt mitochondrial function and activate caspase pathways leading to programmed cell death .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. The presence of the bromine atom in its structure has been linked to increased potency against multidrug-resistant strains.
Research Insights:
- Bacterial Strains Tested : The compound was effective against both standard and clinical strains of bacteria, including Staphylococcus aureus and Escherichia coli .
- Structure-Activity Relationship : Modifications in the substituents on the benzofuran ring were found to significantly influence antimicrobial efficacy. For example, compounds with halogen substitutions generally exhibited stronger antibacterial properties compared to those without .
Study 1: Anticancer Activity Assessment
A recent study evaluated the cytotoxic effects of several coumarin derivatives, including our compound of interest, on MCF-7 and A549 cell lines. The results indicated an IC50 value of approximately 0.96 µM for the tested compound, suggesting significant potency against breast cancer cells .
Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial properties, this compound was tested against resistant strains of S. aureus. The results showed a minimum inhibitory concentration (MIC) of 15 µg/mL, indicating strong antibacterial activity .
Data Tables
Properties
Molecular Formula |
C20H15BrO3 |
---|---|
Molecular Weight |
383.2 g/mol |
IUPAC Name |
4-(5-bromo-3-methyl-1-benzofuran-2-yl)-6-ethylchromen-2-one |
InChI |
InChI=1S/C20H15BrO3/c1-3-12-4-6-18-15(8-12)16(10-19(22)23-18)20-11(2)14-9-13(21)5-7-17(14)24-20/h4-10H,3H2,1-2H3 |
InChI Key |
XZUHTLJLKKCWGU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=C(O3)C=CC(=C4)Br)C |
Origin of Product |
United States |
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